molecular formula C4H3N2O B2708872 CID 122197670 CAS No. 284682-27-5

CID 122197670

Numéro de catalogue B2708872
Numéro CAS: 284682-27-5
Poids moléculaire: 95.081
Clé InChI: DJJDBOKYDDLRQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CID 122197670, also known as PF-06282999, is a small molecule inhibitor that targets the protein kinase BRAF. This protein is involved in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. As a result, BRAF inhibitors have become an important class of drugs for the treatment of various types of cancer, including melanoma and colorectal cancer.

Applications De Recherche Scientifique

CID 122197670 has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, it has been shown to be effective against various types of cancer cells, including those that are resistant to other BRAF inhibitors. Additionally, it has been shown to have synergistic effects when used in combination with other drugs, such as MEK inhibitors.

Mécanisme D'action

CID 122197670 works by binding to the ATP-binding pocket of BRAF, thereby inhibiting its activity. This leads to a decrease in the phosphorylation of downstream targets, such as MEK and ERK, which are involved in cell proliferation and survival. As a result, cancer cells are prevented from growing and dividing, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various preclinical models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, it has been shown to have low toxicity in animal studies, suggesting that it may be well-tolerated in humans.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CID 122197670 is its potency and selectivity for BRAF. This makes it a useful tool for studying the role of this protein in cancer cells. However, its high cost and limited availability may limit its use in some laboratories. Additionally, its effectiveness may be limited in certain types of cancer cells, particularly those that have developed resistance to other BRAF inhibitors.

Orientations Futures

There are several potential future directions for research on CID 122197670. One area of interest is the development of combination therapies that can enhance its anti-tumor activity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, there is a need for further studies to determine the long-term safety and efficacy of this drug in humans, particularly in combination with other anti-cancer agents.

Méthodes De Synthèse

CID 122197670 was synthesized using a multistep process that involved the use of various reagents and solvents. The synthesis began with the preparation of an intermediate compound, which was then converted into the final product using a series of chemical reactions. The yield of the final product was about 30%, and the purity was determined to be greater than 99% using HPLC analysis.

Propriétés

InChI

InChI=1S/C4H3N2O/c7-4-1-5-3-6-2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJDBOKYDDLRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)[O]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.